molecular formula C21H14ClN3O2 B11298420 3-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

3-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No.: B11298420
M. Wt: 375.8 g/mol
InChI Key: OWEXQPANHZNZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group and a phenyl-1,2,4-oxadiazole moiety

Preparation Methods

The synthesis of 3-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps. One common route includes the formation of the oxadiazole ring followed by its attachment to the benzamide core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as methanesulfonic acid . Industrial production methods may vary but generally follow similar synthetic routes with optimization for scale and yield .

Chemical Reactions Analysis

3-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:

The major products formed depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce amines.

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors involved in disease pathways . Further research is needed to elucidate the exact pathways and molecular targets.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and oxadiazole-containing molecules. For instance:

The uniqueness of 3-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C21H14ClN3O2

Molecular Weight

375.8 g/mol

IUPAC Name

3-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

InChI

InChI=1S/C21H14ClN3O2/c22-16-10-6-9-15(13-16)20(26)23-18-12-5-4-11-17(18)21-24-19(25-27-21)14-7-2-1-3-8-14/h1-13H,(H,23,26)

InChI Key

OWEXQPANHZNZJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.